(2-Methoxyethyl)(1-phenylethyl)amine
Overview
Description
(2-Methoxyethyl)(1-phenylethyl)amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol It is a derivative of phenylethylamine, where the amine group is substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(1-phenylethyl)amine typically involves the reaction of 2-methoxyethylamine with 1-phenylethylamine under controlled conditions. One common method involves the use of benzyl imine intermediates, followed by methylation under alkaline conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(2-Methoxyethyl)(1-phenylethyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, which lacks the methoxyethyl substitution.
2-Methoxyethylamine: A simpler amine with only the methoxyethyl group.
N-Methylphenylethylamine: A derivative with a methyl group instead of the methoxyethyl group.
Uniqueness
(2-Methoxyethyl)(1-phenylethyl)amine is unique due to the presence of both the phenylethyl and methoxyethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYWDLGMZPBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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